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molecular formula C12H20O2 B8385231 3,3-Dimethyl-6-(2-hydroxyethyl)-bicyclo(2.2.2)octanone

3,3-Dimethyl-6-(2-hydroxyethyl)-bicyclo(2.2.2)octanone

Cat. No. B8385231
M. Wt: 196.29 g/mol
InChI Key: QNVUVHJDDFYITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04041084

Procedure details

A mixture of 60 g of 3,3-dimethyl-6-(2-hydroxyethyl)-bicyclo(2.2.2)-octa-5,7-diene-2-one produced according to Example I, 300 ml of isopropyl alcohol and 5 g of 5% palladium an charcoal catalyst is placed in an autoclave. The autoclave is pressurized with hydrogen and heated to 100° C. for 6 hours. The resulting reaction mixture is filtered and the solvent is removed by vacuum stripping. Distillation of the residue through a 3 inch microvigreaux column yields 55 g of 3,3-dimethyl-6-(2-hydroxyethyl)-bicyclo(2.2.2)octanone having the structure: ##STR32##
Name
3,3-dimethyl-6-(2-hydroxyethyl)-bicyclo(2.2.2)-octa-5,7-diene-2-one
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH:7]2[CH:8]=[CH:9][CH:4]([C:5]([CH2:10][CH2:11][OH:12])=[CH:6]2)[C:3]1=[O:13].[H][H]>C.[Pd].C(O)(C)C>[CH3:1][C:2]1([CH3:14])[CH:7]2[CH2:8][CH2:9][CH:4]([CH:5]([CH2:10][CH2:11][OH:12])[CH2:6]2)[C:3]1=[O:13]

Inputs

Step One
Name
3,3-dimethyl-6-(2-hydroxyethyl)-bicyclo(2.2.2)-octa-5,7-diene-2-one
Quantity
60 g
Type
reactant
Smiles
CC1(C(C2C(=CC1C=C2)CCO)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C
Step Four
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed by vacuum stripping
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue through a 3 inch microvigreaux column

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C2C(CC1CC2)CCO)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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